1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- is a complex organic compound that belongs to the class of ureas. This compound is characterized by the presence of bromine, chlorine, and a triazoloazepine moiety, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the triazoloazepine ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the urea linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of halogenated and triazoloazepine-containing molecules on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, as well as the triazoloazepine ring, allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-
- Urea, N-(4-bromophenyl)-N’-(3,4-difluorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-
Uniqueness
The uniqueness of Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- lies in its specific combination of bromine, chlorine, and triazoloazepine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
397291-11-1 |
---|---|
Molecular Formula |
C21H20BrCl2N5O |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H20BrCl2N5O/c22-14-5-8-16(9-6-14)29(21(30)25-15-7-10-17(23)18(24)12-15)13-20-27-26-19-4-2-1-3-11-28(19)20/h5-10,12H,1-4,11,13H2,(H,25,30) |
InChI Key |
VTWDMPPCNPPDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)Br)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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